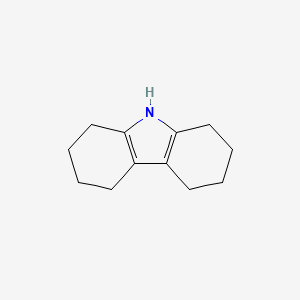

2,3,4,5,6,7,8,9-octahydro-1H-carbazole

Description

Contextual Significance of Hydrogenated Carbazole (B46965) Scaffolds in Organic Synthesis

Hydrogenated carbazole scaffolds, including the fully saturated 2,3,4,5,6,7,8,9-octahydro-1H-carbazole, are of significant interest in organic synthesis due to their unique structural and electronic properties. Unlike their aromatic counterparts, the non-aromatic, flexible bicyclic system of octahydrocarbazole provides a three-dimensional framework that is a valuable building block for complex molecular architectures. This scaffold is particularly crucial in the stereoselective synthesis of natural products, especially alkaloids. A notable application is its use in the construction of the intricate frameworks of aspidospermidine (B1197254) alkaloids, where the defined stereochemistry of the hydrogenated rings is pivotal for biological function. nih.gov

Furthermore, hydrogenated carbazoles serve as important precursors in catalytic transformations. They can undergo acceptorless dehydrogenation to furnish aromatic carbazoles, a reaction of interest in hydrogen storage technologies and in the synthesis of functional organic materials. The steric and electronic properties imparted by the hydrogenated rings make these scaffolds valuable in the development of novel polymers and dyes. nih.gov Preliminary research also suggests that the structural similarity of octahydrocarbazole to other biologically active carbazole derivatives enhances its potential as a scaffold for the development of new antimicrobial and anticancer agents. nih.gov

Evolution of Research Interest in this compound

While the broader family of carbazole derivatives has been a subject of scientific inquiry for over a century, dedicated research interest in the fully hydrogenated this compound is a more recent development. Early research on carbazoles primarily focused on the aromatic parent compound and its partially hydrogenated counterpart, tetrahydrocarbazole, owing to their prevalence in coal tar and their utility in the dye industry.

The shift in focus towards the octahydro- variant can be linked to advancements in catalytic hydrogenation techniques, which made the synthesis of this fully saturated derivative more accessible. A significant milestone in the evolution of its research interest was the discovery of its utility as a key intermediate in the total synthesis of complex natural products, such as the aspidospermidine alkaloids. chemrxiv.orgnih.gov This demonstrated the strategic importance of the octahydrocarbazole scaffold in constructing stereochemically rich and biologically relevant molecules.

More recently, the burgeoning field of materials science has further propelled research into this compound. Its role as a precursor in the synthesis of carbazole-based polymers and its potential application in hydrogen storage systems have opened new avenues of investigation. As researchers continue to explore the synthesis of novel organic materials and pharmaceuticals, the unique properties of the octahydrocarbazole scaffold are likely to attract increasing attention, ensuring its continued relevance in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6,7,8,9-octahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHWUYCOIGYJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497946 | |

| Record name | 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26727-32-2 | |

| Record name | 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4,5,6,7,8,9 Octahydro 1h Carbazole and Its Functionalized Derivatives

Direct Synthetic Routes to the 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole Core

Direct routes to the octahydro-1H-carbazole framework are crucial for providing efficient access to this chemical entity without the need for multi-step functional group manipulations of a pre-existing core. These methods include catalytic hydrogenation of carbazoles and acid-catalyzed cyclization reactions.

Catalytic hydrogenation is a powerful and widely used method for the complete saturation of aromatic systems. This approach involves the reduction of a 9H-carbazole precursor in the presence of a metal catalyst and a hydrogen source, typically high-pressure hydrogen gas.

The complete hydrogenation of the carbazole (B46965) aromatic system to its perhydrogenated derivative, this compound (also referred to as dodecahydrocarbazole), requires robust catalytic systems capable of reducing both benzene rings. The reaction proceeds in stages, with partially hydrogenated intermediates such as tetrahydro- and octahydro-carbazoles being formed en route to the final saturated product.

Research has extensively focused on N-substituted carbazoles, such as N-ethylcarbazole (NEC), as models for hydrogen storage materials. The complete hydrogenation of NEC to dodecahydro-N-ethylcarbazole demonstrates the feasibility of saturating the carbazole core. acs.orgmdpi.com For instance, the hydrogenation of N-ethylcarbazole using a Raney-Ni catalyst can be driven to completion under specific conditions. researchgate.net Similarly, N-alkyl-bis(carbazole) compounds have been fully hydrogenated to their corresponding dodecahydro-carbazole derivatives using a ruthenium on alumina catalyst. mdpi.com These examples underscore the viability of catalytic hydrogenation for the exhaustive reduction of the carbazole nucleus.

Achieving high yield and selectivity in the hydrogenation of carbazoles is dependent on the careful optimization of several reaction parameters, including the choice of catalyst, temperature, hydrogen pressure, and solvent.

Catalyst Selection: The catalytic activity for carbazole hydrogenation generally follows the order: Ruthenium (Ru) > Palladium (Pd) > Platinum (Pt) > Nickel (Ni). mdpi.com Ruthenium-based catalysts, particularly Ru on an alumina support (Ru/Al₂O₃), have been identified as highly effective for achieving complete hydrogenation. mdpi.commdpi.com Nickel catalysts, such as Raney-Ni, are also widely used due to their high activity and cost-effectiveness, enabling complete conversion under relatively mild conditions. researchgate.netwikipedia.org

Reaction Temperature and Pressure: These two parameters are critical in overcoming the thermodynamic barrier of aromatic ring reduction. For the hydrogenation of N-ethylcarbazole over a Raney-Ni catalyst, complete conversion was achieved at 200°C and 30 bar of H₂ pressure. researchgate.net For N-alkyl-bis(carbazoles), complete hydrogenation was observed at 190°C and 70 bar using a Ru/Al₂O₃ catalyst. mdpi.com Increasing pressure generally enhances the rate of reaction by increasing the solubility of hydrogen in the reaction medium. researchgate.net However, temperatures that are too high can sometimes lead to decreased catalyst activity or side reactions. researchgate.net

The following interactive table summarizes optimized conditions from studies on carbazole derivatives, which serve as a proxy for the synthesis of the parent octahydro-1H-carbazole.

| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Outcome | Reference |

|---|---|---|---|---|---|

| N-ethylcarbazole | Raney-Ni | 200 | 30 | Complete Conversion | researchgate.net |

| N-alkyl-bis(carbazoles) | 5 wt% Ru/Al₂O₃ | 190 | 70 | Complete Hydrogenation | mdpi.com |

| N-ethylcarbazole | Ni₄Mo/AC | 160 | 70 | 100% Conversion | frontiersin.org |

The hydrogenation of the two benzene rings in the planar 9H-carbazole molecule results in the formation of new stereocenters at the ring junctions (C4a, C4b, C5a, and C9a in the IUPAC numbering of perhydrocarbazole). This can lead to the formation of different stereoisomers, primarily cis and trans isomers, depending on the relative orientation of the hydrogen atoms at these junctions.

The stereochemical outcome is heavily influenced by the catalyst and reaction conditions. For hydrogenation to be practical, especially in applications like hydrogen storage, an effective catalyst should ideally convert the substrate to the fully hydrogenated cis product without the accumulation of kinetically stable intermediates. ox.ac.uk Studies on N-alkyl-bis(carbazoles) have shown that using ruthenium on alumina as the catalyst can lead to a selective reaction that yields the desired product without the formation of other stereoisomers. mdpi.com This suggests a stereocontrolled pathway on the catalyst surface, likely favoring the thermodynamically stable cis-fused configuration. While ruthenium is noted for its high activity, it can sometimes exhibit lower selectivity, leading to the buildup of partially hydrogenated intermediates. ox.ac.uk The control of stereochemistry remains a key aspect of optimizing these hydrogenation processes.

An alternative to the reduction of an existing carbazole ring is the construction of the heterocyclic system from acyclic or monocyclic precursors through cyclization reactions.

The Piloty-Robinson reaction is a classic method for pyrrole synthesis that can be adapted to form the this compound core directly. The reaction involves the acid-catalyzed thermal rearrangement of a ketone azine. Specifically, for the synthesis of octahydro-1H-carbazole, cyclohexanone azine is used as the precursor. researchgate.net

The mechanism involves a tandfonline.comtandfonline.com-sigmatropic rearrangement of the di-ene-hydrazine tautomer of the azine, followed by the elimination of ammonia to form the aromatic pyrrole ring fused to the two cyclohexane rings. researchgate.net The reaction has been successfully carried out under various acidic conditions. Refluxing cyclohexanone azine in tetralin with a stream of hydrogen chloride (HCl) gas afforded the product in a 28% yield. A significantly higher yield of 79% was achieved by heating the azine with anhydrous zinc chloride (ZnCl₂). researchgate.net More recent studies have also explored the use of p-toluenesulfonic acid (TsOH) as the acid catalyst. tandfonline.com

The following interactive table summarizes reported conditions for the Piloty-Robinson synthesis of this compound.

| Precursor | Catalyst/Reagent | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanone azine | Anhydrous Zinc Chloride (ZnCl₂) | Heating | 79 | researchgate.net |

| Cyclohexanone azine | Hydrogen Chloride (HCl) | Refluxing in Tetralin | 28 | researchgate.net |

| Cyclohexanone azine | p-Toluenesulfonic acid (TsOH) | Heating | Not specified | tandfonline.com |

Cyclization Reactions for Direct Formation

Mechanistic Investigations of Piloty-Robinson Cyclization

The Piloty-Robinson reaction is a classical method for the synthesis of pyrroles and their fused derivatives, including the octahydrocarbazole core. tandfonline.com The reaction typically involves the acid-catalyzed thermal cyclization of an azine, which is formed from the condensation of a ketone or aldehyde with hydrazine. tandfonline.com

The mechanism of the Piloty-Robinson cyclization for the formation of this compound commences with the formation of cyclohexanone azine. tandfonline.com This is followed by a protonation step and a tautomerization to an ene-hydrazine intermediate. The key step of the reaction is a tandfonline.comtandfonline.com-sigmatropic rearrangement of the bis-enehydrazine intermediate, which leads to the formation of a new C-C bond and cleavage of the N-N bond. tandfonline.comresearchgate.net Subsequent cyclization and elimination of an ammonia molecule yield the final octahydrocarbazole product. tandfonline.com

Studies have shown that the acidity of the medium plays a crucial role in the reaction pathway. A decrease in acidity can lead to a shift in the equilibrium towards the enamino-imine form, which may cyclize to form a spiropyrazoline byproduct. researchgate.net The choice of acid catalyst, such as p-toluenesulfonic acid (TsOH) or polyphosphoric acid (PPA), can also influence the yield of the desired octahydrocarbazole. tandfonline.com For instance, the use of 2 equivalents of TsOH has been found to provide the maximum yield of the target product. tandfonline.com

| Step | Intermediate/Process | Description |

|---|---|---|

| 1 | Azine Formation | Condensation of cyclohexanone with hydrazine to form cyclohexanone azine. tandfonline.com |

| 2 | Tautomerization | Protonation followed by tautomerization to form a bis-enehydrazine intermediate. tandfonline.com |

| 3 | tandfonline.comtandfonline.com-Sigmatropic Rearrangement | Concerted rearrangement leading to C-C bond formation and N-N bond cleavage. tandfonline.comresearchgate.net |

| 4 | Cyclization and Elimination | Intramolecular cyclization followed by the elimination of ammonia to afford the final product. tandfonline.com |

Multi-Component and Tandem Reaction Approaches

Modern synthetic strategies often employ multi-component and tandem reactions to construct complex molecular architectures like the octahydrocarbazole scaffold in a single pot, which is both time- and atom-economical.

A powerful approach for the rapid synthesis of highly substituted octahydrocarbazoles involves sequential Diels-Alder reactions. researchgate.netnih.gov This strategy allows for the construction of 2,3,6,7-tetrasubstituted-1,2,3,4,5,6,7,8-octahydrocarbazoles in good yields. researchgate.netnih.gov The reaction sequence typically begins with an in situ generated diene which then undergoes a [4+2] cycloaddition with a dienophile. nih.gov

For example, N-benzyl-2,5-dimethyl-3,4-bisacetoxymethylpyrrole can serve as a precursor to an in situ generated 2,3-dimethylenepyrrole. This highly reactive diene can then undergo a sequential Diels-Alder reaction with various dienophiles such as maleic anhydride, maleimides, and ethyl maleate to furnish the corresponding tetrasubstituted octahydrocarbazole derivatives. nih.gov This methodology provides a versatile route to a range of functionalized octahydrocarbazoles.

The in situ generation of reactive intermediates is a key feature of many successful Diels-Alder approaches to octahydrocarbazoles. This strategy avoids the isolation of unstable dienes and allows for their immediate trapping by a suitable dienophile. The Diels-Alder reaction of in situ generated indole-2,3-quinodimethanes with various dienophiles is a powerful method for the rapid construction of functionalized tetrahydrocarbazoles, which can be precursors to octahydrocarbazoles. beilstein-journals.org

Copper-catalyzed multicomponent reactions provide an efficient means for the in situ generation of such reactive intermediates. For instance, the reaction of 2-methylindole, an aromatic aldehyde, and a cyclic dienophile in the presence of a copper catalyst can lead to the formation of diverse spirotetrahydrocarbazoles. beilstein-journals.org This reaction proceeds through the in situ formation of an indole-2,3-quinodimethane intermediate, which then undergoes a Diels-Alder reaction with the dienophile. beilstein-journals.org

| Dienophile | Resulting Substituents on Octahydrocarbazole Core |

|---|---|

| Maleic anhydride | Fused dicarboxylic anhydride ring |

| Maleimides | Fused imide ring |

| Ethyl maleate | Two adjacent ethoxycarbonyl groups |

| Fumaronitrile | Two adjacent cyano groups |

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Substituents can be introduced at the nitrogen atom or on the saturated carbon rings.

Functionalization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the octahydrocarbazole scaffold is a common site for functionalization. N-substitution can significantly impact the molecule's properties and provides a handle for further chemical modifications. mdpi.comresearchgate.net A variety of N-substituted carbazole derivatives have been synthesized and studied for their potential biological activities. mdpi.comsemanticscholar.org

The N-acetyloctahydrocarbazole can be prepared in high yield by refluxing octahydrocarbazole in dioxane with acetyl chloride. researchgate.net This straightforward acylation demonstrates the reactivity of the nitrogen atom. Other N-substituted derivatives can be prepared through various alkylation and arylation reactions. For instance, a series of novel N-substituted derivatives of hexahydro-dibenzo[a,c]carbazole-1-carboxylic acid methyl esters have been synthesized and evaluated for their antimicrobial activity. mdpi.com

Regioselective Introduction of Substituents onto the Saturated Carbon Rings

The regioselective functionalization of the saturated carbon rings of the octahydrocarbazole core presents a greater synthetic challenge compared to N-substitution. However, it is essential for creating diverse molecular architectures. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazole derivatives. chim.it

Methodologies for Highly Functionalized Octahydrocarbazole Analogues

The synthesis of highly functionalized octahydrocarbazole analogues often proceeds through a two-stage strategy: the initial construction of a polysubstituted tetrahydrocarbazole core, followed by the reduction of the aromatic ring.

Domino reactions, particularly Diels-Alder reactions, have emerged as a powerful tool for the efficient, one-pot synthesis of polyfunctionalized tetrahydrocarbazoles. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials. For instance, the p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcones can produce highly substituted tetrahydropyrrolo[3,4-c]carbazoles. Similarly, a one-pot reaction involving 3-(indol-3-yl)-1,3-diphenylpropan-1-ones and chalcones in the presence of p-TsOH and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can yield polyfunctionalized carbazoles. The reaction mechanism typically involves the in-situ generation of a 3-vinylindole diene, which then undergoes a Diels-Alder reaction with a dienophile, followed by an aromatization step.

Once the functionalized tetrahydrocarbazole scaffold is obtained, the subsequent and crucial step is the catalytic hydrogenation of the aromatic portion of the molecule to yield the desired octahydrocarbazole derivative. While the synthesis of polysubstituted tetrahydrocarbazoles is well-documented, the subsequent reduction to their octahydro counterparts is a key enabling transformation. Catalytic hydrogenation using transition metal catalysts such as palladium or ruthenium is a common method for this purpose. For example, N-alkyl-bis(carbazoles) have been successfully hydrogenated to their corresponding octahydro and dodecahydro derivatives using a ruthenium on alumina catalyst. This demonstrates the feasibility of reducing the carbazole core even in relatively complex systems. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is critical to achieve high yields and, where applicable, stereoselectivity in the final octahydrocarbazole product.

Table 1: Methodologies for Highly Functionalized Octahydrocarbazole Analogues

| Methodology | Description | Key Intermediates | Subsequent Step |

|---|---|---|---|

| Domino Diels-Alder Reactions | One-pot synthesis of polyfunctionalized tetrahydrocarbazoles from indoles and various dienophiles. | 3-Vinylindoles | Catalytic Hydrogenation |

| Catalytic Hydrogenation | Reduction of the aromatic ring of a functionalized tetrahydrocarbazole to the corresponding octahydrocarbazole. | Functionalized Tetrahydrocarbazoles | - |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound, to reduce environmental impact and improve efficiency. Key areas of development include biocatalysis, mechanochemical synthesis, and flow chemistry.

Biocatalysis: The use of enzymes and whole-cell systems offers a green alternative to traditional chemical synthesis. The biosynthesis of carbazole alkaloids in actinomycetes, for example, involves a series of enzymatic reactions, including the action of a novel carbazole synthase. nih.gov Researchers are exploring the use of enzymes from carbazole-degrading bacteria for the synthesis of functionalized carbazoles. mdpi.com These biocatalytic systems can operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing energy consumption and the use of hazardous solvents. While the direct enzymatic synthesis of this compound has not been extensively reported, the biotransformation of carbazole and its derivatives to produce hydroxylated and other functionalized products is an active area of research. researchgate.net This suggests the potential for developing enzymatic pathways for the synthesis of saturated carbazole scaffolds.

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force, such as ball milling, to induce chemical reactions. Mechanochemistry has been successfully employed for the synthesis of carbazole isomer phosphors, demonstrating its potential for the construction of the carbazole core without the need for bulk solvents. researchgate.net This method aligns with green chemistry principles by minimizing waste and avoiding the use of potentially toxic solvents. The application of mechanochemistry to the synthesis of saturated nitrogen heterocycles is a promising area for future research.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.gov Flow chemistry has been successfully applied to the synthesis of tetrahydrocarbazoles, for instance, through Fischer indole synthesis in a continuous flow system. uc.pt Furthermore, flow reactors, such as the H-Cube® system, are well-suited for catalytic hydrogenation reactions, a key step in the synthesis of octahydrocarbazoles from their tetrahydro precursors. youtube.comallfordrugs.com The ability to safely handle hydrogen gas and precisely control reaction parameters makes flow chemistry a particularly attractive green technology for the synthesis of this compound and its derivatives.

Table 2: Application of Green Chemistry Principles in Carbazole Synthesis

| Green Chemistry Principle | Application in Carbazole Synthesis | Potential for Octahydro-1H-carbazole Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes from carbazole-degrading bacteria for the synthesis of functionalized carbazoles. nih.govmdpi.com | Development of enzymatic pathways for the direct synthesis or functionalization of the saturated carbazole core. |

| Mechanochemistry | Solvent-free synthesis of carbazole isomers using ball milling. researchgate.net | A potential solvent-free method for the synthesis of the octahydrocarbazole scaffold. |

| Flow Chemistry | Continuous flow synthesis of tetrahydrocarbazoles and efficient catalytic hydrogenation reactions. nih.govuc.pt | Safe and scalable synthesis of octahydro-1H-carbazole via the hydrogenation of tetrahydrocarbazole precursors in a continuous flow reactor. |

Chemical Transformations and Reactivity Profiles of 2,3,4,5,6,7,8,9 Octahydro 1h Carbazole

Oxidative Transformations and Dehydrogenation

Oxidative processes are central to the chemical derivatization of the octahydrocarbazole core, leading to the formation of aromatic carbazoles and various oxidized species. These transformations are often facilitated by chemical reagents or transition metal catalysts.

Aromatization to Carbazole (B46965) Systems via Dehydrogenation

The conversion of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole and its derivatives to the corresponding fully aromatic carbazole systems is a key transformation, typically achieved through dehydrogenation. This process re-establishes the aromaticity of the heterocyclic core.

Various methods have been employed to effect this aromatization. One common approach involves heating the octahydrocarbazole intermediate with a catalyst, such as palladium on charcoal, at elevated temperatures. For instance, heating at 285°C for one hour can yield carbazole okstate.edu. Another established method for the aromatization of tetrahydrocarbazoles, a related class of compounds, is the use of chloranil in xylene okstate.edu.

The dehydrogenation of octahydrocarbazole intermediates can also be a step in a multi-step synthesis of carbazoles. For example, a catalytic condensation reaction can form octahydrocarbazole intermediates, which are then dehydrogenated at 190°C to produce carbazoles in nearly quantitative yields d-nb.info. This approach is particularly effective for synthesizing unsymmetrically substituted hydro-1H-carbazoles d-nb.info. The synthesis of 2,3,6,7-tetrasubstituted carbazoles has been achieved through a Diels-Alder reaction followed by the aromatization of the resulting octahydrocarbazole with the oxidizing agent DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) researchgate.netacs.org.

Formation of Octahydrocarbazolones and Related Oxidized Species

The oxidation of the octahydrocarbazole scaffold can also lead to the introduction of carbonyl functionalities, resulting in the formation of octahydrocarbazolones and related oxidized species. These transformations often involve the oxidation of the alicyclic rings of the octahydrocarbazole molecule.

While specific studies detailing the direct chemical oxidation of this compound to octahydrocarbazolones are not extensively documented in the provided context, the formation of such species is a known pathway in the biotransformation of related compounds. For instance, the biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by Ralstonia sp. strain SBUG 290 yields 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one researchgate.netresearchgate.net. This indicates that oxidative pathways leading to ketonated octahydrocarbazole structures are viable.

The chemical oxidation of carbazole itself has been studied, leading to the formation of diimine dications in acidic media core.ac.uk. While this pertains to the fully aromatic system, it underscores the susceptibility of the carbazole core to oxidative transformations. The synthesis of heteroannulated carbazoles often starts from tetrahydrocarbazol-1-ones, which are themselves oxidized derivatives of the tetrahydrocarbazole skeleton researchgate.net. These examples suggest that the controlled oxidation of the saturated rings in octahydrocarbazole is a plausible route to generate octahydrocarbazolones.

Biotransformation and Microbial Derivatization Pathways

The microbial transformation of carbazole and its derivatives represents an environmentally benign approach to generate novel, functionalized compounds. Specific microorganisms have demonstrated the ability to metabolize these heterocyclic structures, leading to a variety of oxidized products.

Biotransformation of Octahydrocarbazole Scaffolds by Specific Microorganisms (e.g., Ralstonia sp. strain SBUG 290)

The biphenyl-degrading bacterium Ralstonia sp. strain SBUG 290 has been shown to effectively biotransform carbazole derivatives. This strain utilizes a biphenyl 2,3-dioxygenase to initiate the oxidation of these compounds researchgate.net. While the direct biotransformation of this compound by this strain is not explicitly detailed, its activity on the closely related 2,3,4,9-tetrahydro-1H-carbazole (THC) provides significant insight into the potential metabolic pathways.

When incubated with THC, Ralstonia sp. strain SBUG 290 accumulates two major products: 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one and 6'-iminobicyclohexylidene-2',4'-dien-2-one researchgate.net. The formation of these products indicates that the microorganism can catalyze the oxidation of the aromatic ring of the THC molecule. This process is analogous to the biotransformation of 9H-carbazole, which is known to be metabolized by various biphenyl-degrading bacteria researchgate.net. The enzymatic machinery of Ralstonia sp. strain SBUG 290, particularly the biphenyl dioxygenase, is capable of attacking the carbazole nucleus, leading to the formation of hydroxylated and ketonated derivatives researchgate.net.

The ability of this microorganism to transform THC suggests that it could also metabolize the more saturated this compound, likely targeting the remaining aromatic portion of the molecule for initial oxidation.

Elucidation of Biotransformation Products (e.g., Hydroxylated and Ketonated Octahydrocarbazoles)

The biotransformation of 2,3,4,9-tetrahydro-1H-carbazole (THC) by Ralstonia sp. strain SBUG 290 results in the formation of specific hydroxylated and ketonated products. The structures of these metabolites have been elucidated using a combination of analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy researchgate.net.

The primary products identified from the incubation of THC with this microorganism are:

3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one : This product suggests an initial dioxygenase attack on the aromatic ring at the C5 and C6 positions, followed by a spontaneous rearrangement of the resulting dihydrodiol researchgate.net.

6'-iminobicyclohexylidene-2',4'-dien-2-one : The formation of this compound is proposed to occur through a dioxygenase attack at the N,C9a position, followed by a spontaneous ring cleavage and loss of a water molecule researchgate.net.

These findings demonstrate that the biotransformation of the octahydrocarbazole scaffold can lead to significant structural modifications, including the introduction of hydroxyl and keto groups, as well as ring opening. The proposed pathway for the formation of these products from THC is illustrated in the research by Waldau et al. (2009) researchgate.net.

Table of Biotransformation Products of 2,3,4,9-Tetrahydro-1H-carbazole by Ralstonia sp. strain SBUG 290

| Product Name | Chemical Formula | Key Structural Features | Proposed Formation Pathway |

| 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one | C₁₂H₁₅NO₂ | Hydroxyl and keto groups on the octahydrocarbazole ring | Initial dioxygenase attack at the C5,C6 position of the aromatic ring, followed by spontaneous rearrangement. researchgate.net |

| 6'-iminobicyclohexylidene-2',4'-dien-2-one | C₁₂H₁₃NO | Imino and keto groups with a cleaved carbazole ring | Dioxygenase attack at the N,C9a position, followed by spontaneous ring cleavage and loss of water. researchgate.net |

Enzymatic Mechanisms Underlying Biotransformation

The biotransformation of carbazole, the aromatic parent compound of this compound, has been a subject of significant research, particularly in the context of microbial degradation of environmental pollutants. While specific enzymatic studies on the fully saturated octahydro-1H-carbazole are limited, the established mechanisms for carbazole provide a foundational understanding of the potential enzymatic processes involved. The primary enzymatic pathway for carbazole degradation is initiated by an angular dioxygenation reaction.

A key enzyme in this process is Carbazole 1,9a-dioxygenase (CARDO), a multi-component enzyme system. nih.gov This enzyme catalyzes the introduction of two hydroxyl groups at the angular position of the carbazole ring, a novel type of oxidative attack. nih.gov This initial step is crucial as it leads to the opening of the heterocyclic ring, making the compound more susceptible to further degradation.

The enzymatic degradation of carbazole typically proceeds through the following steps:

Angular Dioxygenation: Catalyzed by CARDO, this step converts carbazole to an unstable dihydroxylated intermediate.

Spontaneous Conversion: The intermediate spontaneously transforms into 2´-aminobiphenyl-2,3-diol.

Meta-cleavage: A meta-cleavage enzyme then acts on the biphenyl structure.

Hydrolysis: Finally, a hydrolase is involved in the further breakdown of the molecule.

This enzymatic cascade ultimately leads to the mineralization of carbazole into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

In addition to bacterial degradation, fungal enzymes have also been shown to be involved in carbazole transformation. Laccase, a ligninolytic enzyme produced by some marine fungi, has been observed to contribute to the biodegradation of carbazole. upm.edu.my The production of laccase was found to be induced by the presence of carbazole. upm.edu.my

While the saturated carbocyclic rings in this compound would likely alter the substrate specificity and reaction kinetics, it is plausible that similar enzymatic machinery, such as cytochrome P450 monooxygenases or other oxidoreductases, could initiate its biotransformation through hydroxylation of the aliphatic rings or the aromatic pyrrole ring. The cytochrome P450 (CYP) family of enzymes is known to play a pivotal role in the metabolism of various carbazole derivatives, such as 7H-dibenzo[c,g]carbazole. nih.gov

Table 1: Key Enzymes in Carbazole Biotransformation

| Enzyme | Function | Organism Type |

| Carbazole 1,9a-dioxygenase (CARDO) | Angular dioxygenation of the carbazole ring | Bacteria |

| Meta-cleavage enzyme | Cleavage of the biphenyl intermediate | Bacteria |

| Hydrolase | Further breakdown of intermediates | Bacteria |

| Laccase | Oxidation of carbazole | Fungi |

| Cytochrome P450 (CYP) enzymes | Metabolism of carbazole derivatives | Various |

Further Derivatization Reactions of the Octahydrocarbazole Framework

The this compound framework, with its secondary amine and saturated carbocyclic rings, offers several sites for chemical modification to generate a diverse range of derivatives. These derivatization reactions are crucial for synthesizing new compounds with potentially altered biological activities or physicochemical properties.

One of the most common derivatization strategies for the carbazole nucleus is N-alkylation . The nitrogen atom of the pyrrole ring can be readily alkylated to introduce various substituents. For the partially saturated analog, 2,3,4,9-tetrahydro-1H-carbazole, N-alkylation has been employed to synthesize a variety of derivatives. For instance, reaction with (haloalkyl)oxiranes and subsequent treatment with amines has been used to prepare 9-substituted tetrahydro-1H-carbazole derivatives. nih.gov This approach can be extrapolated to the octahydrocarbazole framework to introduce a wide array of functional groups at the N-9 position.

Another avenue for derivatization involves reactions at the carbocyclic rings. For instance, the ketone functionality in 1-oxo-2,3,4,9-tetrahydro-1H-carbazole derivatives has been used as a handle for further chemical transformations. Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride can lead to the formation of 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles or methyl isoxazolo[5,4-a]carbazole-3-carboxylates depending on the reaction conditions. researchgate.net These reactions highlight the potential for modifying functionalized octahydrocarbazole skeletons.

Furthermore, the synthesis of pyrazole and pyrimidine derivatives fused to the carbazole ring system has been reported starting from 3-acetyl-9-ethyl-carbazole. researchgate.netuobaghdad.edu.iq This involves the reaction of the acetyl group with reagents like hydrazine hydrate or guanidine carbonate. researchgate.netuobaghdad.edu.iq Similar strategies could be applied to acetylated derivatives of octahydro-1H-carbazole to construct novel heterocyclic systems.

Table 2: Examples of Derivatization Reactions on the Carbazole Framework

| Reaction Type | Reagents | Product Type |

| N-Alkylation | (Haloalkyl)oxiranes, Amines | 9-Substituted carbazole derivatives |

| Oximation | Hydroxylamine hydrochloride | Hydroxyimino-carbazole derivatives |

| Cyclocondensation | Hydrazine hydrate | Pyrazolyl-carbazole derivatives |

| Cyclocondensation | Guanidine carbonate | Pyrimidinyl-carbazole derivatives |

Structural Characterization and Advanced Spectroscopic Analysis of 2,3,4,5,6,7,8,9 Octahydro 1h Carbazole

Comprehensive Spectroscopic Methodologies

The definitive structural analysis of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole relies on a combination of powerful spectroscopic techniques. NMR spectroscopy provides detailed information about the atomic framework and the spatial arrangement of atoms, while mass spectrometry reveals the molecular weight and offers insights into the compound's fragmentation behavior, which aids in confirming its structure.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, a complete picture of the molecule's proton and carbon environments, as well as their interconnections, can be established.

The ¹H NMR spectrum of this compound is expected to show a complex series of signals in the aliphatic region, typically between 1.0 and 3.5 ppm. The exact chemical shifts (δ) are influenced by the electronic environment of each proton. Protons attached to carbons adjacent to the nitrogen atom (C4a, C4b, C5a, C8a) would likely appear at a lower field (deshielded) compared to the other methylene protons in the two saturated six-membered rings. The proton on the nitrogen atom (N-H) would appear as a broader signal, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, due to its potential stereoisomers (cis, cis, cis; cis, syn, trans; etc.), the number of distinct signals can vary. Generally, the carbons bonded to the nitrogen (C4a, C4b, C5a, C8a) would resonate at a lower field compared to the other saturated carbons.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4a, H-5a | 3.0 - 3.4 | Multiplet | - |

| H-4b, H-8a | 2.8 - 3.2 | Multiplet | - |

| H-1, H-2, H-3, H-4 | 1.2 - 1.9 | Multiplet | - |

| H-5, H-6, H-7, H-8 | 1.2 - 1.9 | Multiplet | - |

| N-H | Variable | Broad Singlet | - |

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4a, C-5a | 50 - 55 |

| C-4b, C-8a | 45 - 50 |

| C-1, C-2, C-3, C-4 | 20 - 30 |

| C-5, C-6, C-7, C-8 | 20 - 30 |

Spin-spin coupling constants (J-values), extracted from high-resolution ¹H NMR spectra, are vital for determining the dihedral angles between adjacent protons, which in turn helps to define the stereochemistry of the ring junctions.

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D-NMR experiments is employed. creative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com It would be used to trace the proton-proton connectivities within each of the saturated rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. creative-biostructure.com This allows for the definitive assignment of which protons are bonded to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. creative-biostructure.com For this compound, NOESY is critical for determining the relative stereochemistry at the four chiral centers (C4a, C4b, C5a, C8a), distinguishing between different cis/trans isomers.

The analysis of these 2D-NMR datasets allows for a complete and detailed structural map of the molecule.

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of this compound would show a molecular ion peak (M⁺˙) corresponding to its molecular weight (177.29 g/mol ).

The fragmentation pattern provides a "fingerprint" that can help confirm the structure. For a saturated heterocyclic system like this, fragmentation would likely involve the loss of small alkyl fragments from the saturated rings. Cleavage of the C-C bonds adjacent to the nitrogen atom (alpha-cleavage) is a common pathway for amines, which would lead to stable nitrogen-containing fragment ions. The fragmentation of the two six-membered rings would likely proceed through pathways typical for substituted cyclohexanes.

Specific experimental mass spectral data for this compound is not widely reported. The table below illustrates potential key fragments.

Interactive Data Table: Plausible EI-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Description |

| 177 | [C₁₂H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 134 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 120 | [M - C₄H₉]⁺ | Loss of a butyl radical |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. It is particularly useful for analyzing the product mixture from the synthesis or catalytic hydrogenation/dehydrogenation of carbazole (B46965) derivatives. fz-juelich.de Different stereoisomers of this compound may be separated on the GC column based on their different boiling points and interactions with the stationary phase. nih.gov The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. This technique is invaluable for monitoring reaction progress and identifying by-products such as partially hydrogenated intermediates (e.g., octahydro- or decahydro-carbazoles). fz-juelich.de

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. It is a cornerstone technique for purity assessment in chemical synthesis. A sample of this compound can be analyzed by LC-MS to determine its purity by integrating the area of the main peak corresponding to the compound and comparing it to the areas of any impurity peaks. The mass spectrometer detector confirms that the main peak has the correct mass-to-charge ratio for the target compound.

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the context of this compound, which possesses a secondary amine, ESI-MS in positive ion mode would be the preferred method of analysis. The basic nitrogen atom is readily protonated to form a pseudomolecular ion [M+H]⁺.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule. The exact mass of this ion can be used to confirm the elemental composition of the parent molecule. Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule.

For this compound, the fragmentation would likely involve the carbazole nucleus and the saturated rings. Common fragmentation pathways for similar nitrogen-containing heterocyclic compounds include the loss of small neutral molecules and cleavage of the saturated rings. The stability of the carbazole aromatic system would influence the fragmentation, with cleavages that retain this aromaticity being favored.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the successive loss of ethylene (C₂H₄) units from the saturated rings through retro-Diels-Alder reactions or other complex rearrangements. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines, which would lead to the opening of one of the saturated rings.

A hypothetical ESI-MS/MS fragmentation pattern for this compound is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Interpretation |

| 176.1434 ([M+H]⁺) | 148.1121 | C₂H₄ (28.0313) | Loss of ethylene from a cyclohexene ring |

| 176.1434 ([M+H]⁺) | 134.0964 | C₃H₆ (42.0469) | Loss of propene from a cyclohexene ring |

| 176.1434 ([M+H]⁺) | 120.0808 | C₄H₈ (56.0626) | Loss of butene from a cyclohexene ring |

This table is illustrative and based on general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum would be the N-H stretching vibration of the secondary amine in the pyrrole ring, the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and the C=C stretching vibrations of the aromatic ring.

The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic C-H bonds would be observed at wavenumbers slightly above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic CH₂ groups in the saturated rings would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would be found in the fingerprint region, typically around 1340-1260 cm⁻¹. Additionally, C-H bending vibrations for the methylene groups would be present around 1465 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3400 - 3300 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-H (aliphatic) | Bend | ~1465 |

| C-N | Stretch | 1340 - 1260 |

This table provides a general range for the expected vibrational frequencies.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, analysis of the crystal structure of the closely related compound, 2,3,4,9-tetrahydro-1H-carbazole, provides significant insights into the likely solid-state conformation and intermolecular interactions.

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The secondary amine group is capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). Therefore, N-H···N hydrogen bonding between molecules is a likely and significant interaction that would influence the crystal packing.

Furthermore, the aromatic part of the carbazole nucleus can participate in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align with each other. Weaker C-H···π interactions, where the aliphatic C-H bonds interact with the aromatic π-system, are also expected to play a role in stabilizing the crystal structure. researchgate.net

Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is typically colored to represent different properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions.

A Hirshfeld surface analysis of a carbazole derivative would typically reveal the following key interactions:

H···H contacts: These are usually the most abundant interactions and are represented by a large area on the 2D fingerprint plot.

C···H/H···C contacts: These represent van der Waals interactions and C-H···π interactions.

N···H/H···N contacts: These correspond to the crucial N-H···N hydrogen bonds.

| Interaction Type | Typical Percentage Contribution (Illustrative) |

| H···H | 40 - 50% |

| C···H/H···C | 25 - 35% |

| N···H/H···N | 10 - 20% |

| Other | < 5% |

This table is illustrative and based on typical values for similar heterocyclic compounds.

Chromatographic Purity and Separation Techniques

The purity of this compound and its separation from reaction mixtures or impurities can be effectively achieved and monitored using various chromatographic techniques. The choice of technique depends on the scale of the separation and the desired level of purity.

Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds. Given the relatively low molecular weight and expected volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be an excellent method for purity determination. A GC-MS analysis would not only provide information on the purity but also confirm the identity of the compound and any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for purity assessment and separation. For a compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, possibly with a small amount of an additive like trifluoroacetic acid to improve peak shape, would likely provide good separation. Detection can be achieved using a UV detector, as the carbazole moiety is chromophoric.

Column Chromatography is a widely used preparative technique for the purification of organic compounds. For the purification of this compound on a larger scale, column chromatography using silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would be effective in separating the desired product from less polar or more polar impurities.

A hypothetical set of parameters for a GC method for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Scan Range | 50 - 300 m/z |

This table provides typical starting conditions for a GC method development.

Computational and Theoretical Investigations into 2,3,4,5,6,7,8,9 Octahydro 1h Carbazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering deep insights into molecular behavior at the electronic level. For 2,3,4,5,6,7,8,9-octahydro-1H-carbazole, these methods can model its fully saturated, non-aromatic structure, providing a detailed picture of its energetic and electronic landscape.

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgmdpi.com It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, have been successfully used to evaluate the thermodynamics of dehydrogenation reactions for various azaheterocycles, which is a key aspect of the chemistry of saturated carbazole (B46965) systems. rsc.org

Table 1: Key Applications of DFT in Analyzing Molecular Properties

| Property Investigated | Description | Relevance to this compound |

| Optimized Geometry | Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths and angles. | Determines the molecule's fundamental shape and steric properties. |

| Thermodynamics | Prediction of thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions. rsc.org | Crucial for assessing the feasibility and energy changes of reactions like dehydrogenation. |

| Electronic Properties | Determination of the distribution of electrons, molecular orbital energies, and ionization potential. researchgate.net | Provides insight into the molecule's reactivity and potential for use in electronic applications. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps determine a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a fully saturated aliphatic system, a relatively large HOMO-LUMO gap is expected, consistent with its general stability. Computational analysis on various carbazole derivatives has demonstrated that the introduction of different functional groups can tune these frontier orbital energies, thereby altering the molecule's electronic and photophysical properties. rsc.org

Table 2: Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance |

| HOMO | H ighest O ccupied M olecular O rbital: The highest-energy molecular orbital that contains electrons. wikipedia.org | Represents the ability of a molecule to donate electrons; associated with nucleophilicity. |

| LUMO | L owest U noccupied M olecular O rbital: The lowest-energy molecular orbital that does not contain electrons. wikipedia.org | Represents the ability of a molecule to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. researchgate.net | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A larger gap suggests greater stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.netresearchgate.net These regions are color-coded, typically with red indicating areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would be expected to show the most negative potential localized around the lone pair of electrons on the nitrogen atom. This indicates that the nitrogen atom is the primary site for electrophilic attack and protonation. The hydrogen atoms bonded to carbon would exhibit positive potential. MEP analysis is a valuable tool for understanding intermolecular interactions and predicting how a molecule will interact with other charged or polar species. wuxiapptec.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. This approach provides a quantitative understanding of delocalization effects by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are not only used to predict reactivity but also to calculate spectroscopic properties. This allows for the validation of experimental results and the assignment of complex spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, have become a reliable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and accurate approaches for this purpose, often used in conjunction with DFT. rsc.orgresearchgate.net The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule, which can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimentally obtained spectra can confirm the molecular structure and help in assigning specific peaks to individual atoms, which can be particularly useful for complex or novel structures. Studies have shown that there is often a strong linear correlation between theoretically predicted and experimentally measured chemical shifts, making this a powerful validation technique. researchgate.net

Computational Vibrational (IR) Spectrum Analysis

Computational vibrational spectroscopy, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) spectrum of a molecule. rsc.orgresearchgate.net This analysis involves calculating the vibrational frequencies and their corresponding intensities, which arise from the molecule's fundamental modes of vibration. These calculated spectra can then be compared with experimental data to confirm molecular structure and assign specific spectral bands to the vibrations of functional groups. rsc.org

For this compound, a theoretical IR spectrum analysis would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Computing the harmonic vibrational frequencies at the optimized geometry.

A data table presenting the predicted vibrational frequencies (in cm⁻¹), their intensities, and the assignment to specific bond stretching, bending, or wagging motions (e.g., N-H stretch, C-H stretch, C-N stretch) would be the primary output of such a study. However, no specific studies containing this information for this compound could be located.

Table 1: Hypothetical Computational Vibrational Data for this compound (Note: The following table is a representative example of how such data would be presented. The values are not based on actual computational results for the target molecule due to a lack of available research.)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3400-3500 | N-H Stretch |

| ~2850-3000 | C-H Stretch (aliphatic) |

| ~1450-1470 | C-H Bend |

| ~1250-1350 | C-N Stretch |

Theoretical Studies on Reaction Mechanisms and Reaction Pathways

Theoretical studies on reaction mechanisms use computational chemistry to model the transformation of reactants into products. These investigations can elucidate the step-by-step pathway of a reaction, identify transition states and intermediates, and calculate activation energies, thereby providing deep insights into reaction kinetics and feasibility.

For carbazole and its derivatives, theoretical studies have explored various reaction mechanisms, such as atmospheric oxidation initiated by hydroxyl (OH) radicals. mdpi.comresearchgate.net These studies, often using DFT methods like M06-2X, can identify the most favorable reaction sites on the molecule, such as through OH addition to carbon atoms or hydrogen abstraction from C-H or N-H bonds. mdpi.comresearchgate.net The main oxidation products can also be predicted through these computational pathways. mdpi.comresearchgate.net

A theoretical investigation into the reaction mechanisms of this compound would likely focus on reactions such as:

Dehydrogenation to form tetrahydrocarbazole or carbazole.

Oxidation at the nitrogen or specific carbon atoms.

Ring-opening reactions.

Such a study would provide critical information on the molecule's reactivity and potential for chemical transformation. Despite the existence of such studies for related aromatic carbazoles, no specific theoretical research on the reaction mechanisms and pathways involving this compound was found in the surveyed literature.

Advanced Material Science Applications of 2,3,4,5,6,7,8,9 Octahydro 1h Carbazole As a Synthetic Precursor

Role as a Precursor and Building Block in Organic Synthesis

2,3,4,5,6,7,8,9-Octahydro-1H-carbazole is a valuable starting material in organic synthesis due to its reactive sites and the ability to be transformed into fully aromatic carbazole (B46965) systems. Its partially saturated framework allows for a range of chemical modifications, making it a versatile scaffold for constructing more intricate molecular architectures.

Scaffold for the Construction of More Complex Polycyclic Systems

The octahydrocarbazole framework is instrumental in the synthesis of complex polycyclic systems. It can undergo catalytic transformations, such as acceptorless dehydrogenation, to yield aromatic carbazoles. This process is fundamental in creating extended π-conjugated systems that are essential for various material applications. For instance, it has been utilized in synthetic pathways to construct octahydropyrido[3,2-c]carbazole frameworks, which are significant in the production of aspidospermidine (B1197254) alkaloids. The rigid, fused-ring structure of octahydrocarbazole provides a robust platform for building elaborate three-dimensional molecules.

| Precursor | Reaction Type | Product Class | Significance |

| This compound | Dehydrogenation | Aromatic Carbazoles | Creation of extended π-conjugated systems |

| This compound | Cyclization Reactions | Octahydropyrido[3,2-c]carbazoles | Intermediate for aspidospermidine alkaloids |

Intermediate in the Synthesis of Biologically Relevant Carbazole Derivatives

The carbazole nucleus is a key structural motif in many biologically active natural products and synthetic compounds. This compound serves as an important intermediate in the synthesis of these valuable molecules. For example, tetrahydrocarbazole derivatives, which can be accessed from the octahydro- precursor, are found in the framework of various indole-type alkaloids with biological significance. nih.gov The synthesis of hetero-annulated carbazoles, which have been explored for their in vitro cytotoxicity, often involves intermediates that can be derived from octahydrocarbazole. niscair.res.in The ability to functionalize the octahydrocarbazole core allows for the systematic development of new carbazole derivatives with potential biological applications.

Contributions to Optoelectronic and Advanced Materials Development

The unique electronic properties of the carbazole moiety, such as its high hole-transport capability and thermal stability, make it a desirable component in materials for optoelectronic devices. researchgate.net this compound, as a precursor to aromatic carbazoles, plays a crucial role in the development of these advanced materials.

Precursor to Carbazole-Based Organic Electronic Materials

Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices. researchgate.net The synthesis of many of these materials begins with simpler carbazole units, which can be derived from precursors like this compound. The functionalization of the carbazole ring, which is facilitated by starting with the octahydro- derivative, allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This control is essential for optimizing the performance of organic electronic devices.

Impact on Properties of Polymeric Materials (e.g., Carbazole Polymers)

The incorporation of carbazole units into polymers can significantly enhance their properties for various applications. Poly(N-vinylcarbazole) (PVK) is a well-known example of a carbazole-based polymer used in photoconductive and light-emitting applications. mdpi.com The synthesis of novel carbazole-containing polymers often involves the polymerization of carbazole-functionalized monomers. This compound can serve as a starting point for the synthesis of such monomers, enabling the creation of polymers with tailored properties. The substitution pattern on the carbazole ring, which can be controlled during the synthesis from the octahydro- precursor, influences the polymer's solubility, thermal stability, and electronic characteristics.

Influence on Charge Transport and Optical Properties in Derived Materials

The introduction of carbazole units into materials has a profound effect on their charge transport and optical properties. researchgate.net Carbazole is an electron-rich heterocycle, which imparts excellent hole-transporting capabilities to materials that contain it. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that functionalization with carbazole units can significantly improve the electronic and optical properties of conjugated copolymers. researchgate.net These improvements include a reduction in the HOMO-LUMO gap and an enhancement of electron/hole transport properties, which are critical for the performance of optoelectronic devices. researchgate.net The specific linkage position of the carbazole unit, which can be directed by the synthetic route from the octahydro- precursor, also plays a crucial role in determining the final properties of the material. researchgate.net

| Property | Influence of Carbazole Moiety |

| Charge Transport | Excellent hole-transport capabilities due to its electron-rich nature. researchgate.netresearchgate.net |

| Optical Properties | Tunable absorption and emission characteristics. researchgate.net |

| Electronic Properties | Lowered HOMO-LUMO gap, enhancing conductivity. researchgate.net |

Design of Novel Functional Materials Incorporating the Octahydrocarbazole Moiety

The design of novel functional materials hinges on the strategic selection of molecular building blocks to achieve specific, targeted properties. While the aromatic carbazole core is extensively utilized for its exceptional electronic and photophysical properties, its fully hydrogenated counterpart, this compound, offers a distinct set of structural characteristics for material design. The absence of the extended π-conjugated system means this moiety is not employed for charge transport or light emission. Instead, its utility lies in its unique three-dimensional architecture, functioning as a bulky, rigid, and non-conjugated scaffold.

The incorporation of the octahydrocarbazole moiety into a polymer structure is a design strategy primarily aimed at modifying the physical, thermal, and morphological properties of the resulting material. Its key structural features—a bicyclic system, inherent rigidity, and significant steric bulk—can be leveraged in several ways:

Enhancement of Thermal Stability: One of the most significant potential applications of the octahydrocarbazole moiety is to increase the glass transition temperature (Tg) of polymers. The rigid, bulky nature of the octahydrocarbazole group, when attached as a pendant group to a polymer backbone, restricts the segmental motion of the polymer chains. This increased rigidity means more thermal energy is required to induce the transition from a glassy state to a rubbery state, thereby elevating the material's Tg and improving its dimensional stability at higher temperatures. This principle is a well-established strategy in polymer design, where bulky side groups are used to create amorphous polymers with high thermal resistance.

Control of Morphology and Solubility: The non-planar, three-dimensional structure of the octahydrocarbazole unit can disrupt the efficient packing of polymer chains. This steric hindrance discourages crystallization and promotes an amorphous morphology. For applications requiring optical transparency, such as coatings or lenses, inducing an amorphous state is critical to minimize light scattering. Furthermore, attaching bulky, non-polar side groups can enhance the solubility of otherwise rigid and intractable polymers in common organic solvents, which is a crucial advantage for solution-based processing and fabrication techniques.

Introduction of a Reactive Scaffold: The secondary amine (-NH-) group on the octahydrocarbazole ring serves as a versatile reactive site. It allows for the straightforward attachment of this bulky moiety onto various polymerizable precursors or directly onto a polymer backbone. For instance, it can be functionalized with vinyl, acrylate, methacrylate (B99206), or epoxide groups to create monomers suitable for various polymerization techniques, including free-radical, cationic, or ring-opening polymerizations. This synthetic accessibility allows for the systematic incorporation of the octahydrocarbazole unit to fine-tune material properties.

The table below illustrates a hypothetical comparison of key physical properties between a standard polymer, such as polymethyl methacrylate (PMMA), and a conceptual polymer where the methyl group is replaced by the significantly bulkier octahydrocarbazole moiety. This comparison highlights the anticipated effects of incorporating such a structural unit.

| Property | Polymethyl Methacrylate (PMMA) | Hypothetical Poly(N-methacryloyl-octahydrocarbazole) | Anticipated Effect of Octahydrocarbazole Moiety |

|---|---|---|---|

| Glass Transition Temperature (Tg) | ~105 °C | Significantly > 105 °C | Increased due to restricted chain mobility. |

| Morphology | Amorphous | Amorphous | Reinforces amorphous character, prevents crystallization. |

| Solubility | Soluble in esters, ketones, aromatics. | Potentially enhanced solubility in non-polar solvents. | Improves solubility of rigid backbones. |

| Refractive Index | ~1.49 | Expected to be higher due to increased density. | Increases density and polarizability per unit volume. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.